molecular formula C10H12N2OS B062426 2-Benzothiazolamine,7-methoxy-N,N-dimethyl-(9CI) CAS No. 163299-38-5

2-Benzothiazolamine,7-methoxy-N,N-dimethyl-(9CI)

Katalognummer: B062426
CAS-Nummer: 163299-38-5
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: WAEAXRGWUNYRPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

The synthesis of 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.

    Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.

    Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

    One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.

Analyse Chemischer Reaktionen

7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol.

Wissenschaftliche Forschungsanwendungen

7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of dyes, fungicides, and biocides.

Wirkmechanismus

The mechanism of action of 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells . Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Bleomycin: An antineoplastic drug used in cancer treatment.

    Tiazofurin: An antineoplastic drug with cytotoxic properties.

These compounds share a similar benzothiazole core structure but differ in their functional groups and specific biological activities. The unique methoxy and dimethylamino groups in 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

163299-38-5

Molekularformel

C10H12N2OS

Molekulargewicht

208.28 g/mol

IUPAC-Name

7-methoxy-N,N-dimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2OS/c1-12(2)10-11-7-5-4-6-8(13-3)9(7)14-10/h4-6H,1-3H3

InChI-Schlüssel

WAEAXRGWUNYRPS-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=C(S1)C(=CC=C2)OC

Kanonische SMILES

CN(C)C1=NC2=C(S1)C(=CC=C2)OC

Synonyme

2-Benzothiazolamine,7-methoxy-N,N-dimethyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.